3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
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Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interfere with various cellular processes
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of F3228-0100. Related compounds have been shown to affect various biochemical pathways, including the inhibition of key proteins in bacterial cell division and the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential.
Result of Action
Related compounds have shown various effects, such as the suppression of hydrogen peroxide-induced apoptosis and the restoration of down-regulated expression of β-catenin, a key mediator of the wnt/β-catenin pathway .
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-4-13-9-15-19(11-18(13)29-22(25)23(2)3)28-12-16(21(15)24)14-5-6-17-20(10-14)27-8-7-26-17/h5-6,9-12H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUODEBYZZSNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N(C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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